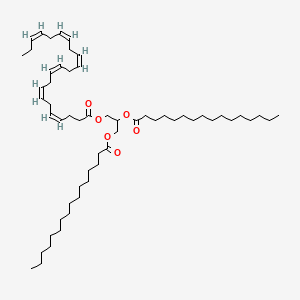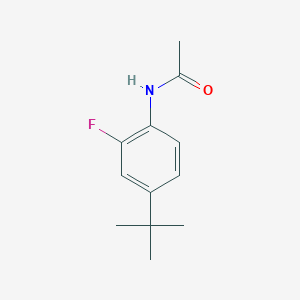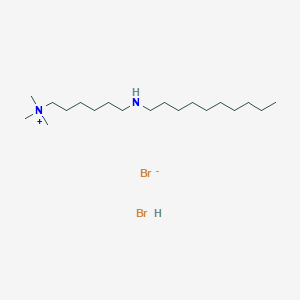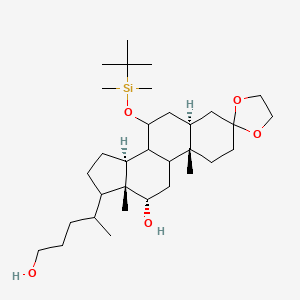
1-Phenethylpiperazine; 4-Phenethylpiperazine; N-(2-Phenylethyl)piperazine; N-(ss-Phenylethyl)piperazine; N-Phenethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It features a phenyl group bound to a piperazine ring, making it a member of the phenylpiperazine class of compounds . This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods: Industrial production of 1-Phenethylpiperazine often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine derivatives, while reduction can produce various substituted piperazines .
Aplicaciones Científicas De Investigación
1-Phenethylpiperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Phenethylpiperazine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes . The specific pathways involved depend on the context of its use, such as its role in drug development or as a research tool .
Comparación Con Compuestos Similares
1-Phenethylpiperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Features a phenyl group bound to a piperazine ring, similar to 1-Phenethylpiperazine.
Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a phenethyl group.
Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.
Uniqueness: 1-Phenethylpiperazine is unique due to its specific structural features and the resulting chemical and biological properties. Its phenethyl group provides distinct reactivity and interaction profiles compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C32H58O5Si |
|---|---|
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
(5S,7R,10S,12S,13R,14S)-7-[tert-butyl(dimethyl)silyl]oxy-17-(5-hydroxypentan-2-yl)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-12-ol |
InChI |
InChI=1S/C32H58O5Si/c1-21(10-9-15-33)23-11-12-24-28-25(19-27(34)31(23,24)6)30(5)13-14-32(35-16-17-36-32)20-22(30)18-26(28)37-38(7,8)29(2,3)4/h21-28,33-34H,9-20H2,1-8H3/t21?,22-,23?,24-,25?,26+,27-,28?,30-,31+/m0/s1 |
Clave InChI |
ZDVCXQFUENFUQE-KDGIXGRUSA-N |
SMILES isomérico |
CC(CCCO)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C |
SMILES canónico |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


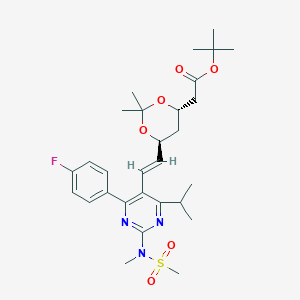
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
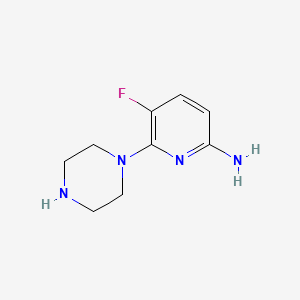
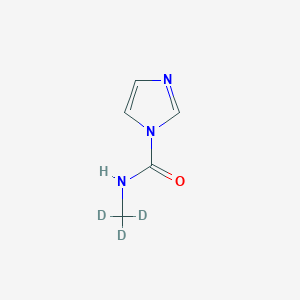

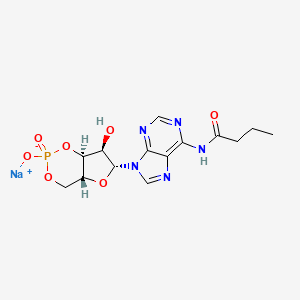
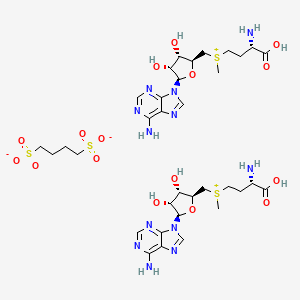
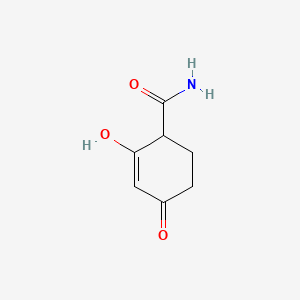
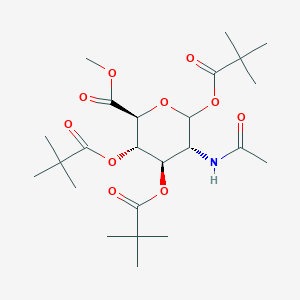
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)

